Physicochemical Profiling and Synthetic Utility of Methyl 5-bromo-2-chloro-4-hydroxybenzoate: A Technical Guide
Physicochemical Profiling and Synthetic Utility of Methyl 5-bromo-2-chloro-4-hydroxybenzoate: A Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter highly functionalized halogenated building blocks that present unique challenges in both characterization and downstream synthetic application. Methyl 5-bromo-2-chloro-4-hydroxybenzoate (CAS: 1821493-73-5)[1] is a prime example. This molecule, essentially a di-halogenated derivative of methylparaben, serves as a versatile intermediate in medicinal chemistry, particularly in fragment-based drug discovery (FBDD) and agrochemical synthesis. This whitepaper details its physicochemical properties, the causality behind its analytical behavior, and validated protocols for its laboratory characterization.
Structural Profiling & Electronic Effects
To understand the physicochemical behavior of this compound, we must deconstruct its molecular architecture. The core structure is methyl 4-hydroxybenzoate (methylparaben), which natively exhibits a pKa of ~8.4 and a LogP of ~1.96[2]. The introduction of two halogens fundamentally alters the electronic landscape:
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5-Bromo Substituent: Positioned ortho to the phenolic hydroxyl group, the bromine atom exerts a strong inductive (-I) electron-withdrawing effect. This stabilizes the phenoxide anion, significantly lowering the pKa (increasing acidity) compared to the unhalogenated core.
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2-Chloro Substituent: Positioned ortho to the methyl ester, the chlorine atom provides steric shielding and forces the ester carbonyl slightly out of coplanarity with the aromatic ring. This reduces resonance (+M) donation into the ring but dramatically increases the overall lipophilicity (LogP) of the molecule.
Physicochemical Parameters
The interplay of these substituents results in a highly lipophilic, weakly acidic compound. Below is a summary of its core physicochemical properties.
| Parameter | Value | Derivation / Source |
| CAS Number | 1821493-73-5 | Commercial Catalogs[3] |
| Molecular Formula | C 8 H 6 BrClO 3 | Exact Mass Calculation |
| Molecular Weight | 265.49 g/mol | Standard Atomic Weights |
| pKa (Phenolic OH) | ~6.8 - 7.2 | Predicted via Hammett Equation |
| LogP (Octanol/Water) | ~3.6 - 3.8 | Predicted (ALOGPS) |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | 2D Structure Analysis |
| Physical State | Crystalline Solid | Extrapolated from Paraben Analogs[4] |
Experimental Methodologies
Because the predicted LogP is high (~3.6), the aqueous solubility of the neutral species is exceedingly low. Standard aqueous titration will fail due to precipitation. Therefore, the analytical protocols must be designed as self-validating systems that account for this insolubility.
Protocol 1: Co-Solvent Potentiometric pKa Determination
Causality: To keep the lipophilic compound in solution during titration, a water-miscible co-solvent (e.g., methanol) is required. The Yasuda-Shedlovsky extrapolation allows us to measure the apparent pKa (psKa) at various co-solvent ratios and extrapolate back to 0% co-solvent (pure water) based on the dielectric constant of the mixtures[5].
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Preparation of Solvent Mixtures: Prepare standardized solutions of 0.15 M KCl in Methanol/Water mixtures at 30%, 40%, 50%, and 60% (v/v) methanol. The 0.15 M KCl maintains a constant ionic strength background, mimicking physiological conditions[5].
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Analyte Preparation: Dissolve 2.0 mg of Methyl 5-bromo-2-chloro-4-hydroxybenzoate in 1.0 mL of pure methanol to create a stock solution.
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Titration Setup: For each co-solvent ratio, add an aliquot of the stock solution to the titration vessel. Ensure the final analyte concentration is ~1 mM.
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Potentiometric Titration: Titrate the solution using standardized 0.1 M KOH (prepared in the respective co-solvent mixture) from pH 3.0 to 11.0. Record the potentiometric curve using a glass electrode calibrated with the "Four-Plus" technique[6].
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Data Extrapolation: Plot the measured psKa + log[H 2 O] against the inverse of the dielectric constant (1/ε) for each mixture. The y-intercept of the linear regression yields the true aqueous pKa[6].
Protocol 2: Shake-Flask LC-UV Determination of LogP
Causality: While computational models predict a LogP of ~3.6, empirical validation is critical for ADME profiling. The shake-flask method coupled with LC-UV provides a highly accurate, self-validating partition coefficient by directly quantifying the concentration in both phases.
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Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 3.0, to ensure the phenol remains fully protonated/neutral) by stirring them together for 24 hours.
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Partitioning: Dissolve the compound in the octanol phase to a concentration of 100 µg/mL. Add equal volumes (5 mL) of the spiked octanol and the aqueous buffer to a glass centrifuge tube.
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Equilibration: Shake the tube mechanically for 60 minutes at 25 °C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.
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Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute the octanol layer 1:100 with methanol. Analyze both phases via RP-HPLC-UV (λmax ~258 nm, extrapolated from methylparaben[7]).
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Calculation: LogP = log 10 ([Concentration in Octanol] / [Concentration in Water]).
Synthetic Utility & Reactivity Workflow
The true value of Methyl 5-bromo-2-chloro-4-hydroxybenzoate lies in its orthogonal reactivity. The C-Br bond at position 5 is significantly weaker and more reactive toward oxidative addition than the C-Cl bond at position 2. This allows for highly regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) without disturbing the chlorine atom.
Workflow detailing physicochemical profiling and downstream synthetic derivatization pathways.
Formulation & ADME Implications
From a drug development standpoint, the physicochemical profile of this molecule dictates its formulation strategy. The lower pKa (~7.0) means that at physiological pH (7.4), the molecule will exist as a mixture of neutral and anionic species. This ionization profile, combined with its high intrinsic lipophilicity, suggests excellent membrane permeability but potential challenges with aqueous solubility in the gastrointestinal tract. Formulators must consider lipid-based delivery systems or amorphous solid dispersions if this building block is retained in the final Active Pharmaceutical Ingredient (API).
References
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Accela ChemBio. "Products - AccelaChem". Available at:[Link]
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Shabbir Chemicals. "Methylparaben API Manufacturer". Available at: [Link]
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The Cosmetic Chemist. "Methylparaben". Available at: [Link]
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Evotec. "Ionization Services (pKa Analysis)". Available at:[Link]
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PubMed. "pKa determination of water-insoluble drugs in organic solvent-water mixtures". J Pharm Biomed Anal. 1999. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. shabbirchemicals.com [shabbirchemicals.com]
- 3. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Methyl-4-hydroxybenzoat | 99-76-3 [m.chemicalbook.com]
- 5. Ionization Services - Evotec [evotec.com]
- 6. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cosmetic Chemist [thecosmeticchemist.com]
